2,2,3,3-tetrafluoropropyl (E)-4-(4-iodoanilino)-4-oxobut-2-enoate
Overview
Description
2,2,3,3-tetrafluoropropyl (E)-4-(4-iodoanilino)-4-oxobut-2-enoate is a complex organic compound that features both fluorinated and iodinated aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl (E)-4-(4-iodoanilino)-4-oxobut-2-enoate typically involves multiple steps:
Formation of the Fluorinated Propyl Group: The starting material, 2,2,3,3-tetrafluoropropanol, is reacted with an appropriate halogenating agent to form 2,2,3,3-tetrafluoropropyl halide.
Coupling with Iodoaniline: The 2,2,3,3-tetrafluoropropyl halide is then coupled with 4-iodoaniline under basic conditions to form the intermediate 2,2,3,3-tetrafluoropropyl-4-iodoaniline.
Formation of the Oxobutenoate Group: The intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxobutenoate group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the iodinated aromatic ring, potentially leading to the formation of deiodinated products.
Substitution: The fluorinated propyl group and the iodinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Deiodinated aromatic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2,3,3-tetrafluoropropyl (E)-4-(4-iodoanilino)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of fluorinated and iodinated groups on biological systems. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into the role of these functional groups in biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers or iodinated compounds with specific electronic or optical properties. Its unique chemical properties make it a valuable component in the design of new materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoropropyl (E)-4-(4-iodoanilino)-4-oxobut-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated and iodinated groups can influence the compound’s binding affinity and specificity, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-tetrafluoropropyl (E)-4-(4-bromoanilino)-4-oxobut-2-enoate: Similar structure but with a bromine atom instead of iodine.
2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate: Similar structure but with a chlorine atom instead of iodine.
2,2,3,3-tetrafluoropropyl (E)-4-(4-fluoroanilino)-4-oxobut-2-enoate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2,2,3,3-tetrafluoropropyl (E)-4-(4-iodoanilino)-4-oxobut-2-enoate imparts unique chemical properties, such as increased molecular weight and specific electronic effects, which can influence its reactivity and interactions with other molecules. This makes it distinct from its brominated, chlorinated, and fluorinated analogs.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl (E)-4-(4-iodoanilino)-4-oxobut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4INO3/c14-12(15)13(16,17)7-22-11(21)6-5-10(20)19-9-3-1-8(18)2-4-9/h1-6,12H,7H2,(H,19,20)/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGKQGSRJGZTEY-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)OCC(C(F)F)(F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)OCC(C(F)F)(F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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